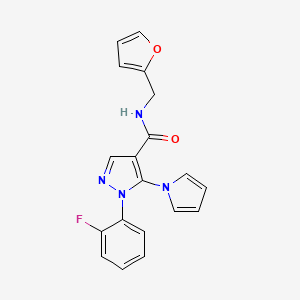

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan-2-ylmethyl group, a pyrrol-1-yl group, and a pyrazole-4-carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula |

C19H15FN4O2 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C19H15FN4O2/c20-16-7-1-2-8-17(16)24-19(23-9-3-4-10-23)15(13-22-24)18(25)21-12-14-6-5-11-26-14/h1-11,13H,12H2,(H,21,25) |

InChI Key |

VTMKDERHCWMRIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)N4C=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.

Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

Attachment of the furan-2-ylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction.

Incorporation of the pyrrol-1-yl group: This step may involve the use of pyrrole derivatives in a coupling reaction.

Formation of the carboxamide moiety: This can be achieved through the reaction of the intermediate compound with appropriate amines or amides.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

1-(2-bromophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a bromophenyl group, which may also lead to different reactivity and biological activities.

1-(2-methylphenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: The presence of a methyl group instead of a halogen may affect the compound’s properties and applications.

The uniqueness of 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be observed in similar compounds.

Biological Activity

The compound 1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a fluorophenyl group , a furan ring , and a pyrrole moiety , which are significant for its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzymes or receptors due to the presence of hydrophobic and aromatic functionalities. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to the one have shown efficacy against various viral strains:

- Influenza A Virus : Pyrazole derivatives demonstrated significant inhibition of viral replication in cell cultures.

- HIV : Certain analogs exhibited antiviral activity by reducing viral load in infected cells, suggesting a promising avenue for further research into HIV treatment.

Antibacterial Activity

The antibacterial properties of related pyrazole compounds have also been documented. Testing against common bacterial strains such as E. coli and S. aureus has shown:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole A | E. coli | 50 µg/mL |

| Pyrazole B | S. aureus | 30 µg/mL |

These findings indicate that modifications in the pyrazole structure can lead to enhanced antibacterial properties.

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. For example, compounds structurally related to our target have demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| HeLa (Cervical) | 20 |

| MCF7 (Breast) | 18 |

These results indicate that the compound could potentially act as a lead for developing new anticancer agents.

Case Studies

- Antiviral Efficacy : In a study by Wu et al., a series of pyrazole derivatives were tested against influenza viruses, with one derivative showing an EC50 value of 0.12 mmol/L, significantly lower than the standard drug ribavirin (EC50 = 1.3 mmol/L) .

- Antibacterial Testing : A recent review highlighted the antibacterial activity of various imidazole and pyrazole derivatives against S. aureus and E. coli, noting that modifications to the side chains can enhance activity .

- Cytotoxicity Assays : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations that inhibit cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.